Methyl 2-amino-2-methyl-4-(1h-pyrazol-1-yl)butanoate
Description
Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 2-amino-2-methyl-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C9H15N3O2/c1-9(10,8(13)14-2)4-7-12-6-3-5-11-12/h3,5-6H,4,7,10H2,1-2H3 |
InChI Key |
FVBBOGCKVLFMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=CC=N1)(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . This reaction can be catalyzed by acids or bases and often requires heating to facilitate the formation of the heterocyclic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediates followed by their conversion into the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Methyl 2-amino-2-methyl-4-(1h-pyrazol-1-yl)butanoate is a compound with a pyrazole ring, an amino group, and a methyl ester functionality. It is a subject of interest in medicinal chemistry because pyrazoles are known for diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.
Potential Applications
- Medicinal Chemistry Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate may be used due to its biological activity.
- Synthesis Synthesis of Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate typically involves several key steps.
- Binding Affinity Interaction studies involving Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate focus on its binding affinity and activity modulation on specific enzymes or receptors. These studies help elucidate its mechanism of action and inform further development as a therapeutic agent.
- Antibiotic Adjuvant Investigations into its role as an antibiotic adjuvant have shown promising results in overcoming resistance mechanisms in bacteria.
Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate shares structural similarities with several other compounds featuring pyrazole rings:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate | Chlorine substitution on pyrazole | Enhanced antibacterial activity |
| 3-Amino-5-methylpyrazole | Simple amino group without ester | Known for neuroprotective effects |
| Pyrazolecarboxamide derivatives | Carboxamide group at position 4 | Potential anti-cancer properties |
Mechanism of Action
The mechanism of action of methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simple heterocyclic compound with a similar structure.
Imidazole: Another five-membered ring compound with two nitrogen atoms.
Thiazole: A heterocyclic compound containing sulfur and nitrogen atoms.
Uniqueness
Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17N3O2
- Molecular Weight : 211.26 g/mol
- CAS Number : 1247071-81-3
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains. For instance, studies have highlighted their activity against Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics in the face of rising resistance .
- Cytotoxic Effects : Some pyrazole derivatives have demonstrated cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest, making them candidates for anticancer drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in metabolic pathways, disrupting cellular functions in pathogens or cancer cells.
- Modulation of Signaling Pathways : These compounds can interact with various signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Antioxidant Properties : Some studies suggest that pyrazole derivatives may possess antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases .
Antimicrobial Activity
A study conducted on a series of pyrazole derivatives, including this compound, evaluated their antibacterial efficacy using the agar disc-diffusion method. The results indicated significant inhibition against strains like Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
Cytotoxicity Against Cancer Cells
Research published in MDPI examined the cytotoxic effects of various pyrazole derivatives on HeLa (cervical cancer) and L929 (normal fibroblast) cells. Compounds were tested for their ability to induce apoptosis. The study found that certain derivatives led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction in cancer cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
